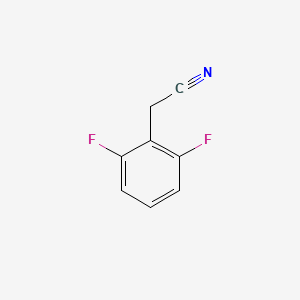

2,6-Difluorophenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAYBGQTAADLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215708 | |

| Record name | (2,6-Difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-01-3 | |

| Record name | 2,6-Difluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,6-Difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-difluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Difluorophenylacetonitrile: Synthesis, Properties, and Applications

Introduction

2,6-Difluorophenylacetonitrile, also known as 2,6-difluorobenzyl cyanide, is a pivotal fluorinated organic intermediate. Its strategic importance in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors, cannot be overstated. The presence of two fluorine atoms on the phenyl ring dramatically influences the molecule's electronic properties, reactivity, and metabolic stability when incorporated into larger bioactive compounds. This guide provides an in-depth analysis of its core physicochemical properties, a detailed, field-proven synthesis protocol, key applications in drug development, comprehensive analytical characterization methods, and essential safety protocols for its handling.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, safety assessments, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | |

| Exact Mass | 153.039001 Da | [2] |

| CAS Number | 654-01-3 | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.238 g/mL at 25 °C | |

| Boiling Point | 210.7 ± 25.0 °C at 760 mmHg | [2] |

| Flash Point | 53 °C (127.4 °F) - closed cup | |

| Refractive Index (n20/D) | 1.481 | |

| InChIKey | GVAYBGQTAADLJS-UHFFFAOYSA-N | [1][2] |

Synthesis Pathway and Protocol

The most reliable and scalable synthesis of this compound involves the nucleophilic substitution of a 2,6-difluorobenzyl halide with a cyanide salt. This classic Sₙ2 reaction is efficient and proceeds with high fidelity. The overall workflow, including the preparation of the requisite starting material, is outlined below.

Caption: Synthesis workflow for this compound.

Part 1: Synthesis of 2,6-Difluorobenzyl Bromide (Precursor)

Causality: The synthesis begins with the free-radical bromination of 2,6-difluorotoluene. Light is used to initiate the formation of bromine radicals from the reaction of HBr and H₂O₂.[4] These radicals selectively abstract a hydrogen from the benzylic methyl group, which is activated for radical formation, leading to the stable 2,6-difluorobenzyl radical. This radical then reacts with bromine to yield the desired product.[4]

Step-by-Step Protocol:

-

Setup: To a reaction vessel equipped for photochemical reactions, add 2,6-difluorotoluene and a suitable solvent (e.g., an organic or inorganic solvent as per the patent).[4]

-

Reagent Addition: Add 40% hydrobromic acid (HBr) and begin dropwise addition of 30% hydrogen peroxide (H₂O₂) under illumination from a suitable light source.[4]

-

Reaction: Maintain the reaction for 6 to 24 hours. The reaction progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium sulfite solution (to quench excess bromine) and water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude 2,6-difluorobenzyl bromide can be further purified by silica gel column chromatography to achieve high purity (≥99.0%).[4]

Part 2: Synthesis of this compound

Causality: This step is a nucleophilic bimolecular substitution (Sₙ2). The cyanide ion (CN⁻) is a potent nucleophile that attacks the electrophilic benzylic carbon of 2,6-difluorobenzyl bromide, displacing the bromide leaving group. A polar aprotic solvent like DMSO or acetone is chosen because it effectively solvates the sodium cation while leaving the cyanide anion relatively "bare" and highly nucleophilic, thus accelerating the reaction rate.[5]

Step-by-Step Protocol:

-

Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium cyanide in a minimal amount of water and add a larger volume of ethanol or another suitable polar aprotic solvent.[6]

-

Reagent Addition: Warm the cyanide solution gently. Slowly add a solution of 2,6-difluorobenzyl bromide in the same solvent to the flask over 30-45 minutes.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 2-4 hours). Monitor the reaction for the disappearance of the starting benzyl bromide by TLC or GC.

-

Work-up: After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide. Distill off the bulk of the solvent.

-

Purification: The residual liquid will contain the crude product. It can be purified by vacuum distillation to yield the final this compound as a clear liquid.[6]

Key Applications in Research and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block. The difluorophenyl moiety it provides is highly valued in drug design for its ability to enhance metabolic stability and binding affinity.[7]

Caption: Key synthetic transformations and applications.

-

Precursor to 2,6-Difluorobenzylamine: The nitrile group can be readily reduced to a primary amine. A common laboratory and industrial method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[8] The resulting 2,6-difluorobenzylamine is a key intermediate in the synthesis of various APIs.

-

Precursor to Rufinamide: The antiepileptic drug Rufinamide is chemically named 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide. Its synthesis relies on the 2,6-difluorobenzyl moiety, which is derived from precursors like 2,6-difluorobenzyl bromide.[4] this compound serves as a stable, accessible source for this critical structural component.

-

Intermediate for Agrochemicals: The benzoylurea class of insecticides often incorporates a difluorinated phenyl ring to enhance efficacy. 2,6-Difluorobenzonitrile (a closely related compound) is a known intermediate in their synthesis, highlighting the importance of this structural motif in agrochemical design.[9]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique, complementary information that validates the structure.

| Technique | Expected Observations and Rationale |

| ¹H NMR | Aromatic Region (approx. 7.0-7.5 ppm): Expect a complex multiplet pattern for the 3 aromatic protons. The proton at the 4-position will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two equivalent protons at the 3 and 5-positions. The protons at the 3 and 5-positions will also show complex splitting. Benzylic Region (approx. 3.8-4.0 ppm): A sharp singlet integrating to 2 protons (the -CH₂- group). Its downfield shift is due to the electron-withdrawing effects of the adjacent aromatic ring and nitrile group. |

| ¹³C NMR | Nitrile Carbon (approx. 115-120 ppm): A characteristically sharp signal for the -C≡N carbon. Benzylic Carbon (approx. 15-25 ppm): A signal for the -CH₂- carbon. Aromatic Carbons (approx. 110-165 ppm): Expect four distinct signals in the aromatic region. The carbons directly bonded to fluorine (C2, C6) will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz). The other aromatic carbons will also exhibit smaller C-F couplings. The carbon attached to the CH₂CN group (C1) will likely be a triplet due to coupling with both fluorine atoms. |

| FT-IR | Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band in the range of 2260-2220 cm⁻¹. This peak is highly diagnostic for the nitrile functional group. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the benzylic CH₂ group. C-F Stretch: Strong absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹. |

| Mass Spec. | Molecular Ion (M⁺): A prominent peak at m/z = 153, corresponding to the molecular weight of the compound.[1] |

Safety and Handling Protocols

This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.

GHS Hazard Identification: [1]

-

Physical Hazards: H226: Flammable liquid and vapor.

-

Health Hazards:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Self-Validating Handling Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for neat transfers.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.

-

-

Storage: Store in a tightly sealed container in a designated flammables cabinet, away from heat, sparks, and oxidizing agents.[2]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. All waste must be disposed of according to local, state, and federal regulations.

References

-

[Vogel A.I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical; 1989.] ([Link])

Sources

- 1. (2,6-Difluorophenyl)acetonitrile | C8H5F2N | CID 69559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,6-Difluorophenyl)acetonitrile | CAS#:654-01-3 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 8. prepchem.com [prepchem.com]

- 9. CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google Patents [patents.google.com]

2,6-Difluorophenylacetonitrile IUPAC name and synonyms

An In-Depth Technical Guide to 2-(2,6-difluorophenyl)acetonitrile for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-difluorophenyl)acetonitrile, a key chemical intermediate in the fields of medicinal chemistry and organic synthesis. The document details its formal nomenclature, including the IUPAC name and a list of common synonyms, and presents its critical physicochemical properties in a structured format. A detailed, two-step synthesis protocol is provided, outlining a common laboratory-scale preparation from 2,6-difluorotoluene, with a focus on the causal factors behind key procedural steps. Furthermore, this guide explores the compound's significance as a structural motif in drug development, using the antiepileptic agent Rufinamide as a case study to illustrate the importance of the 2,6-difluorobenzyl core. The mechanism of action for this class of compounds is detailed and visualized. Finally, essential safety, handling, and storage information is provided to ensure its proper use in a research and development setting.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational for research, development, and regulatory compliance. 2,6-Difluorophenylacetonitrile is known by several names across commercial and academic literature.

-

IUPAC Name : The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is 2-(2,6-difluorophenyl)acetonitrile [1]. This name precisely describes the molecular structure: an acetonitrile core where the methylene carbon is attached to a phenyl ring substituted with fluorine atoms at positions 2 and 6.

-

Synonyms : In practice, a variety of synonyms are used interchangeably. Researchers should be familiar with these alternatives to ensure comprehensive literature and database searches. Common synonyms include:

-

Key Identifiers :

Physicochemical Properties

The physical and chemical properties of 2-(2,6-difluorophenyl)acetonitrile are critical for designing reaction conditions, purification strategies, and formulation approaches. The data presented below has been aggregated from authoritative chemical databases and suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₂N | [1][4] |

| Molecular Weight | 153.13 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.238 g/mL at 25 °C | [3] |

| Boiling Point | 210.7 ± 25.0 °C at 760 mmHg | [4] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [3] |

| Refractive Index (n20/D) | 1.481 | [3] |

| Solubility | Moderately soluble in polar organic solvents. | [2] |

Synthesis of 2-(2,6-difluorophenyl)acetonitrile

The synthesis of 2-(2,6-difluorophenyl)acetonitrile is typically achieved via a nucleophilic substitution pathway, where a suitable 2,6-difluorobenzyl halide is treated with a cyanide salt. This common approach can be conceptualized as a two-stage process starting from a readily available precursor like 2,6-difluorotoluene.

Synthesis Workflow Diagram

Caption: Two-step synthesis of 2-(2,6-difluorophenyl)acetonitrile.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2,6-Difluorobenzyl Bromide from 2,6-Difluorotoluene

This step involves the free-radical bromination of the benzylic methyl group. Light is used as an initiator to generate bromine radicals, providing a milder alternative to chemical initiators like AIBN[5].

-

Reaction Setup : To a reaction vessel equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add 2,6-difluorotoluene and a suitable solvent (e.g., carbon tetrachloride or an organic/inorganic solvent mixture).

-

Reagent Addition : Add 40% hydrobromic acid (HBr) to the vessel. Under illumination with a suitable light source (e.g., a tungsten lamp), begin the dropwise addition of 30% hydrogen peroxide (H₂O₂)[5]. The H₂O₂ reacts with HBr to generate elemental bromine in situ.

-

Reaction Execution : Maintain the reaction mixture under illumination and stirring for 6-24 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up and Purification : Upon completion, cool the reaction mixture. Transfer it to a separatory funnel and wash sequentially with a saturated sodium sulfite solution (to quench any remaining bromine), water, and finally a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude 2,6-difluorobenzyl bromide can be purified by vacuum distillation or silica gel column chromatography to yield the desired intermediate[5].

Step 2: Synthesis of 2-(2,6-difluorophenyl)acetonitrile via Cyanation

This is a classic Sₙ2 nucleophilic substitution reaction. The cyanide anion (CN⁻) displaces the bromide from the benzylic carbon. A polar protic solvent system, such as aqueous ethanol, is commonly used to dissolve the cyanide salt while maintaining solubility for the organic halide[6].

-

Reaction Setup : In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium cyanide (NaCN) or potassium cyanide (KCN) in a mixture of water and 95% ethanol. Warm the mixture gently on a water bath to facilitate dissolution[6].

-

Reagent Addition : Dissolve the 2,6-difluorobenzyl bromide from Step 1 in 95% ethanol. Add this solution dropwise to the warm cyanide solution over 30-45 minutes[6].

-

Reaction Execution : Heat the resulting mixture to reflux and maintain for 3-4 hours. The formation of a salt precipitate (NaBr or KBr) is an indicator of reaction progress. Monitor the reaction by TLC or GC until the starting benzyl bromide is consumed.

-

Work-up and Purification : Cool the reaction mixture to room temperature and filter to remove the inorganic salt precipitate. The filtrate, containing the product, is concentrated under reduced pressure to remove the bulk of the ethanol. The remaining aqueous residue is transferred to a separatory funnel and extracted several times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed by rotary evaporation. The crude 2-(2,6-difluorophenyl)acetonitrile is then purified by vacuum distillation to yield the final product as a clear liquid[6].

Applications in Drug Development: The 2,6-Difluorobenzyl Moiety as a Key Pharmacophore

The 2,6-difluorophenyl motif is a privileged structure in modern medicinal chemistry. The fluorine atoms can enhance metabolic stability, improve binding affinity by participating in hydrogen bonding or dipole interactions, and modulate the pKa of nearby functional groups. While 2-(2,6-difluorophenyl)acetonitrile is a versatile building block for various complex molecules, its direct precursor, 2,6-difluorobenzyl halide, is a critical starting point for major pharmaceuticals.

Case Study: Rufinamide (Banzel®)

Rufinamide is an antiepileptic agent approved as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome[7]. Its chemical structure is 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide[7].

The synthesis of Rufinamide does not directly use 2-(2,6-difluorophenyl)acetonitrile, but instead utilizes 2,6-difluorobenzyl azide [2][8]. This key intermediate is prepared from the same precursor, 2,6-difluorobenzyl bromide or chloride, via nucleophilic substitution with sodium azide. This highlights the importance of the 2,6-difluorobenzyl core and the versatility of its halide derivatives as pivotal intermediates. The nitrile (phenylacetonitrile) and the azide serve as alternative handles for further chemical elaboration, enabling access to different classes of compounds from a common precursor.

Mechanism of Action of Rufinamide

The therapeutic effect of Rufinamide is primarily attributed to its ability to modulate the activity of voltage-gated sodium channels in the brain[9][10]. In epileptic states, neurons can exhibit sustained, high-frequency firing, which is dependent on the rapid cycling of these sodium channels between resting, open, and inactive states. Rufinamide stabilizes the channel in its inactive state, prolonging the refractory period during which the neuron cannot fire another action potential[7][11][12]. This limitation on sustained repetitive firing helps to prevent the propagation of seizure activity[11].

Signaling Pathway Diagram: Rufinamide's Effect on Neuronal Sodium Channels

Caption: Rufinamide prolongs the inactive state of Na+ channels, preventing rapid firing.

Safety and Handling

2-(2,6-difluorophenyl)acetonitrile is a flammable liquid and is classified as harmful. Strict adherence to safety protocols is mandatory.

-

GHS Hazard Classification :

-

Flammable Liquids (Category 3)[1]

-

Acute Toxicity, Oral (Category 4)[1]

-

Acute Toxicity, Dermal (Category 4)[1]

-

Acute Toxicity, Inhalation (Category 4)[1]

-

Skin Irritation (Category 2)[1]

-

Eye Irritation (Category 2)[1]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1]

-

-

Hazard Statements (H-codes) : H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][13]

-

Handling :

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

-

Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[3].

-

-

Storage :

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store in an area designated for flammable liquids.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

References

- CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.

- CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69559, (2,6-Difluorophenyl)acetonitrile. [Link]

- CN109438374B - Continuous synthesis method of rufinamide.

- WO2010043849A1 - Process for the preparation of rufinamide.

-

Glauser, T. A. (2009). Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug. Current Neuropharmacology, 7(3), 169–176. [Link]

-

Chemsrc. 2-(2,6-Difluorophenyl)acetonitrile | CAS#:654-01-3. [Link]

-

Wang, L., et al. (2011). Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. Synlett, 2011(12), 1713-1716. [Link]

-

Durham University. Methodological Advances in Organic Synthesis: A Case Study on Rufinamide via Flow and Batch Processes. Durham e-Theses. [Link]

-

Chemical Label for (2,6-difluorophenyl)acetonitrile. [Link]

-

Patsnap Synapse. What is the mechanism of Rufinamide? [Link]

-

Adams, R., & Thal, A. F. (1922). Benzyl Cyanide. Organic Syntheses, 2, 9. [Link]

-

Chen, Z., Zheng, L., & Su, W. (2011). A new approach to the synthesis of 2,6-dichloro-3-fluorobenzonitrile: a useful pharmaceutical intermediate. Journal of Chemical Research, 2011(8), 474-476. [Link]

-

Satoh, Y., & Obora, Y. (2014). Synthesis of arylacetonitrile derivatives: Ni-catalyzed reaction of benzyl chlorides with trimethylsilyl cyanide under base-free conditions. RSC Advances, 4(104), 59979-59982. [Link]

- CN103351311A - Synthesis method of diphenylacetonitrile.

-

Drugs.com. What is the mechanism of action of Banzel (rufinamide)? [Link]

-

Taylor & Francis. Cyanation – Knowledge and References. [Link]

-

Deeks, E. D. (2012). Rufinamide: a review of its use in the treatment of epilepsy. CNS drugs, 26(9), 795-813. [Link]

-

Taylor & Francis. Rufinamide – Knowledge and References. [Link]

Sources

- 1. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound 96 654-01-3 [sigmaaldrich.com]

- 4. 2-(2,6-Difluorophenyl)acetonitrile | CAS#:654-01-3 | Chemsrc [chemsrc.com]

- 5. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Rufinamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. WO2010043849A1 - Process for the preparation of rufinamide - Google Patents [patents.google.com]

- 9. What is the mechanism of Rufinamide? [synapse.patsnap.com]

- 10. What is the mechanism of action of Banzel (rufinamide)? [drugs.com]

- 11. Rufinamide: A Novel Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Solvent Selection for 2,6-Difluorophenylacetonitrile

[1]

Executive Summary

This compound (CAS: 654-01-3) is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceuticals.[1] Unlike many solid nitrile intermediates, this compound is a liquid at room temperature (M.P. < 25°C, B.P. ~210°C).[1] Consequently, "solubility" in the context of this molecule primarily refers to miscibility and partitioning behavior .[1]

This guide moves beyond basic data to provide a strategic framework for solvent selection during reaction optimization, liquid-liquid extraction (LLE), and chromatographic purification.[1] The presence of the electron-withdrawing difluorophenyl ring alongside the polar nitrile group creates a unique dipole moment that dictates its compatibility with polar aprotic and chlorinated solvents while limiting its miscibility with water.[1]

Physicochemical Profile & Mechanistic Basis

Understanding the molecular architecture is the first step to predicting solvent behavior.[1]

| Property | Value | Implication for Solubility |

| Physical State | Liquid (Clear/Yellowish) | Purification via distillation or chromatography; not recrystallization.[1] |

| LogP (Octanol/Water) | ~1.6 – 1.7 | Moderately lipophilic.[1] Prefers organic phase in aqueous workups. |

| Molecular Weight | 153.13 g/mol | Low MW facilitates high miscibility in most organic solvents.[1] |

| Dipole Moment | High (Nitrile + C-F bonds) | Excellent miscibility in polar aprotic solvents (DMSO, DMF, ACN).[1] |

| Flash Point | 53°C (Closed Cup) | Flammable.[1][2] Requires static grounding in non-conductive solvents (e.g., Hexane).[1] |

Mechanistic Insight: The "Fluorine Effect"

The 2,6-difluoro substitution pattern creates a "shielded" lipophilic core, while the nitrile tail acts as a polar anchor.[1] This duality allows the molecule to solubilize in a broad spectrum of organics (from Toluene to Methanol) but results in immiscibility with water .[1] The fluorine atoms also increase the density (1.238 g/mL), making the organic layer heavier than water in some extraction scenarios (e.g., if diluted in DCM), but lighter if pure or in EtOAc.[1]

Solubility & Miscibility Atlas

The following data categorizes solvent compatibility based on experimental observation and dielectric constants.

Table 1: Solvent Miscibility Matrix

| Solvent Class | Representative Solvents | Miscibility Status | Application Context |

| Aqueous | Water, Brine, Acid/Base buffers | Immiscible | Ideal for biphasic workup (removal of inorganic salts).[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Preferred media for nucleophilic substitution reactions ( |

| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible | Used in hydrogenation or reduction reactions.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Excellent for extraction; high solubility for chromatography.[1] |

| Esters/Ethers | Ethyl Acetate, THF, MTBE, Diethyl Ether | Miscible | Standard extraction solvents (EtOAc is recommended over Ether for safety).[1] |

| Hydrocarbons | Hexane, Heptane, Toluene | Miscible | Toluene is miscible; Aliphatic hydrocarbons (Hexane) are miscible but may phase separate at very low temperatures (-78°C).[1] |

Strategic Solvent Selection Logic

A. Reaction Media

For synthesis involving the nitrile group (e.g., alkylation), Polar Aprotic solvents (DMF, DMSO) are superior because they solvate cations (like

-

Recommendation: Use DMF or NMP for alkylations.[1] Use THF for reductions (e.g., with LAH).

B. Purification & Workup (Liquid-Liquid Extraction)

Since the compound is a liquid with LogP ~1.7, it will partition strongly into the organic phase.[1]

-

System of Choice: Ethyl Acetate / Water .[1]

-

pH Sensitivity: The nitrile is stable to mild acid/base washes, allowing the removal of amine or acid impurities in the aqueous phase.[1]

C. Chromatography (Mobile Phase)

-

Normal Phase: Hexane/Ethyl Acetate gradients.[1]

-

Starting Point: 95:5 Hexane:EtOAc (The compound is relatively non-polar and will elute quickly if polarity is too high).[1]

-

-

Reverse Phase: Water/Acetonitrile.[1]

-

Note: The compound absorbs in the UV region (aromatic ring); detection at 254 nm is standard.[1]

-

Experimental Protocols

Protocol 1: Gravimetric Partition Coefficient Estimation

Use this protocol to determine the precise extraction efficiency for a specific solvent system.

Objective: Quantify the distribution of this compound between an organic solvent and water.

-

Preparation: Accurately weigh 100 mg (

) of this compound into a 20 mL scintillation vial. -

Solvation: Add 5 mL of the organic solvent (e.g., Ethyl Acetate) and 5 mL of Deionized Water.

-

Equilibration: Cap tightly and vortex vigorously for 2 minutes. Allow phases to separate completely (centrifuge if emulsion forms).[1]

-

Sampling: Carefully remove 2 mL of the organic layer using a glass pipette and transfer to a pre-weighed aluminum weighing boat.

-

Evaporation: Evaporate the solvent gently under a nitrogen stream or in a vacuum oven at 40°C until constant weight is achieved.

-

Calculation:

Protocol 2: Solvent Swap via Azeotropic Distillation

Use this when moving from a high-boiling reaction solvent (e.g., Toluene) to a chromatography solvent.[1]

-

Setup: Equip a round-bottom flask with a Claisen adapter and a vacuum distillation setup.

-

Concentration: Distill off the bulk reaction solvent (Toluene) under reduced pressure (approx. 40-50 mbar at 40°C).

-

Chase: To remove trace high-boiling solvent, add a "chaser" solvent (e.g., Methanol or DCM) that forms an azeotrope or simply codistills.[1]

-

Execution: Add 3x volume of chaser solvent and re-concentrate. Repeat twice.

-

Result: The residue is now free of the high-boiling solvent and ready for formulation or column loading.

Visualization of Workflows

Diagram 1: Extraction & Purification Decision Tree

This logic flow guides the researcher through the workup process based on the miscibility data.[1]

Caption: Decision matrix for isolating this compound from reaction mixtures, highlighting the divergence based on reaction solvent miscibility.

Safety & Handling

-

Cyanide Hazard: While the nitrile group is covalently bonded, metabolic processing or extreme acidic hydrolysis can theoretically release cyanide.[1] Handle with standard nitrile precautions.[1]

-

Flammability: With a flash point of 53°C, this is a Category 3 Flammable Liquid .[1] Avoid open flames and use spark-proof tools.[1]

-

Skin Absorption: The lipophilic nature facilitates skin absorption.[1] Nitrile gloves are insufficient for prolonged contact; use laminated film (Silver Shield) gloves for spill cleanup.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69559, (2,6-Difluorophenyl)acetonitrile. Retrieved January 31, 2026 from [Link][1]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent polarity and miscibility principles).

hazards and handling precautions for 2,6-Difluorophenylacetonitrile

An In-depth Technical Guide to the Hazards and Handling of 2,6-Difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards associated with this compound (CAS RN: 654-01-3) and outlines detailed protocols for its safe handling, storage, and disposal. The information herein is intended to empower researchers and drug development professionals to work with this compound in a manner that ensures personal safety and mitigates environmental risk.

Compound Profile and Hazard Identification

This compound is an aromatic nitrile that serves as a valuable building block in medicinal chemistry and materials science. Its utility, however, is matched by a significant hazard profile that necessitates stringent safety protocols.

1.1. Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is foundational to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂N | PubChem[1] |

| Molecular Weight | 153.13 g/mol | PubChem[1] |

| Appearance | Liquid | Sigma-Aldrich |

| Density | 1.238 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 210.7 ± 25.0 °C at 760 mmHg | Chemsrc[2] |

| Flash Point | 53 °C (127.4 °F) - closed cup | Sigma-Aldrich |

| Refractive Index | n20/D 1.481 | Sigma-Aldrich |

1.2. GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications provide a standardized framework for understanding the hazards of this compound.[1]

-

Pictograms:

-

Flame (Flammable)

-

Exclamation Mark (Irritant, Acute Toxicity)

-

Health Hazard (Specific Target Organ Toxicity)

-

-

Signal Word: Warning

Hazard Statements (H-Codes): [1]

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The presence of the nitrile group (-CN) is a key structural feature that contributes significantly to the compound's toxicity profile. While the molecule itself is toxic, the primary concern stems from its potential to be metabolized in vivo to release cyanide ions. Cyanide is a potent cellular toxin that inhibits cytochrome c oxidase, a critical enzyme in the electron transport chain, thereby disrupting cellular respiration.[3] This mechanistic understanding underscores the critical importance of preventing all routes of exposure.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

2.1. Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[4] The fume hood provides primary containment, protecting the user from inhaling harmful vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

2.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Specification | Rationale |

| Hand Protection | Double gloves (e.g., a utility-grade nitrile glove over an exam-style nitrile glove) | Provides enhanced protection against permeation and allows for safe removal of the outer glove in case of contamination. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing. | Protects the eyes from splashes and vapors. |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects the skin from accidental contact and provides a barrier against small splashes. |

| Respiratory Protection | For operations with a high potential for aerosol or vapor generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5] | Provides an additional layer of protection against inhalation exposure. |

2.3. Safe Handling Workflow

The following workflow diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Caption: Immediate response actions for different routes of exposure.

Key First Aid Measures: [6][7][8]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention. [9]* Skin Contact: Remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Note for Medical Professionals: Due to the potential for cyanide toxicity, inform emergency responders and medical personnel of the nature of the chemical exposure. [8] 4.2. Spill Response

-

Small Spills (in a fume hood):

-

Ensure appropriate PPE is worn.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area. For cyanide-containing compounds, a common procedure is to first clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution. [6][8]* Large Spills (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert others in the vicinity.

-

Contact your institution's emergency response team (e.g., Environmental Health & Safety). [8]

-

Waste Disposal

All waste containing this compound, including contaminated absorbent materials, disposable PPE, and reaction byproducts, must be treated as hazardous waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Segregation: Do not mix with incompatible waste streams.

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health & Safety department for specific guidance. [6]

Conclusion

This compound is a valuable reagent whose safe use is predicated on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating the principles of engineering controls, personal protective equipment, safe work practices, and emergency preparedness, researchers can effectively mitigate the risks associated with this compound. A proactive and informed approach to safety is paramount in any laboratory setting, and it is the responsibility of every scientist to ensure that their work is conducted in a manner that protects themselves, their colleagues, and the environment.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69559, (2,6-Difluorophenyl)acetonitrile. Retrieved from [Link].

-

Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link].

-

Chemsrc. (2024). 2-(2,6-Difluorophenyl)acetonitrile. Retrieved from [Link].

-

Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link].

-

James Madison University. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link].

-

LookChem. (2024). Sodium Cyanide Emergency Response Procedures and Protection Key Points. Retrieved from [Link].

-

Yale University Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69565, 2,4-Difluorophenylacetonitrile. Retrieved from [Link].

-

University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link].

-

InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74695, 2,6-Difluorobenzonitrile. Retrieved from [Link].

-

Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved from [Link].

-

University of North Carolina at Chapel Hill Policies. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link].

-

University of Toronto Scarborough. (n.d.). chemical handling and storage section 6. Retrieved from [Link].

-

GOV.UK. (2024). Acetonitrile - Incident management. Retrieved from [Link].

Sources

- 1. (2,6-Difluorophenyl)acetonitrile | C8H5F2N | CID 69559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,6-Difluorophenyl)acetonitrile | CAS#:654-01-3 | Chemsrc [chemsrc.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. ehs.yale.edu [ehs.yale.edu]

- 5. fishersci.com [fishersci.com]

- 6. lsuhsc.edu [lsuhsc.edu]

- 7. fishersci.com [fishersci.com]

- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. 2,3-Difluorophenylacetonitrile(145689-34-5)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

The Strategic Imperative of Fluorine: A Technical Guide to Fluorinated Aromatic Compounds in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into aromatic systems has become an indispensable tool in modern medicinal chemistry. This guide provides an in-depth technical exploration of the multifaceted roles that fluorinated aromatic compounds play in drug discovery and development. We will dissect the fundamental physicochemical properties of fluorine that drive its utility, from profound effects on metabolic stability and lipophilicity to subtle modulations of pKa and conformational behavior. Through a blend of mechanistic explanations, field-proven insights, and illustrative case studies, this document will illuminate the causality behind the experimental choices that lead to successful fluorinated drug candidates. Detailed experimental protocols for the synthesis and analysis of these critical compounds are provided, alongside visual representations of key concepts to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Unparalleled Influence of Fluorine in Medicinal Chemistry

Fluorine's unique and potent combination of properties makes it a powerful element for fine-tuning the characteristics of drug molecules.[1] Its introduction into an aromatic ring can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile.[2] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on drug design.[3]

The strategic substitution of hydrogen with fluorine, an atom of comparable size (van der Waals radii of 1.20 Å for hydrogen vs. 1.47 Å for fluorine), allows for molecular modifications without significant steric hindrance.[2][4] However, the stark difference in electronegativity (2.20 for hydrogen vs. 3.98 for fluorine) is the primary driver of the significant physicochemical changes observed.[1][5]

The core advantages of incorporating fluorine into aromatic moieties can be categorized as follows:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 family.[6][7] This "metabolic shielding" at vulnerable positions on an aromatic ring can significantly increase a drug's half-life and oral bioavailability.[1][8]

-

Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its solubility and ability to interact with biological targets.[5][6] Furthermore, fluorination can fine-tune a compound's lipophilicity, a critical parameter governing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[7][9]

-

Improved Binding Affinity and Selectivity: The polarized C-F bond can participate in favorable dipole-dipole and other electrostatic interactions with protein targets, enhancing binding affinity.[6][10] Fluorine can also act as a weak hydrogen bond acceptor.[11][12] These subtle interactions can lead to improved potency and selectivity for the target receptor over off-target proteins.[1][3]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule through effects like the gauche effect, where the polar C-F bond favors specific dihedral angles relative to other polar groups.[6] This can stabilize the bioactive conformation required for optimal target engagement.[1]

Strategic Application of Fluorinated Aromatics in Drug Design

The decision to incorporate a fluorinated aromatic compound into a drug candidate is a strategic one, driven by the specific challenges encountered during the lead optimization process. The following sections explore the causal relationships behind these experimental choices.

Enhancing Metabolic Stability through Aromatic Fluorination

A primary motivation for introducing fluorine into an aromatic ring is to block metabolic oxidation. Aromatic hydroxylation, mediated by cytochrome P450 enzymes, is a common metabolic pathway that can lead to rapid drug clearance. By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, medicinal chemists can effectively "shield" that site from enzymatic attack.[8][13]

A classic example of this strategy is the development of the selective serotonin reuptake inhibitor (SSRI), fluoxetine. The para-trifluoromethyl group in fluoxetine enhances its lipophilicity, facilitating its penetration into the central nervous system, and improves its metabolic resistance, contributing to its longer half-life.[1]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} Metabolic Shielding by Aromatic Fluorination.

Fine-Tuning Physicochemical Properties

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design. While aromatic fluorination generally increases lipophilicity, the effect is highly context-dependent.[4][14] The strategic placement of fluorine atoms can be used to optimize a drug's solubility, membrane permeability, and plasma protein binding.[9]

| Fluorinated Aromatic Moiety | Effect on Lipophilicity (Compared to Parent Aromatic) | Rationale |

| Monofluoroarene | Modest Increase | The small size and high electronegativity of fluorine lead to a slight increase in lipophilicity.[4] |

| Difluoroarene | Moderate Increase | The additive effect of two fluorine atoms further enhances lipophilicity. |

| Trifluoromethylarene | Significant Increase | The trifluoromethyl group is a potent lipophilicity enhancer.[7] |

Table 1: Influence of Aromatic Fluorination on Lipophilicity.

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[6] For instance, the introduction of a fluorine atom onto an aniline ring will decrease the basicity of the amino group. This modulation of pKa can be exploited to improve a drug's oral absorption by increasing the fraction of the neutral, more membrane-permeable species in the gastrointestinal tract.[15]

dot graph TD { graph [splines=true, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} Workflow for pKa Modulation using Fluorination.

Bioisosteric Replacement

Fluorine and fluorinated groups can serve as effective bioisosteres for other atoms and functional groups.[16][17] This strategy involves replacing a specific part of a molecule with a fluorinated analogue to improve its properties while retaining its biological activity. For example, a trifluoromethyl group can act as a bioisostere for a methyl group, offering similar steric bulk but with vastly different electronic properties.[18] This can lead to improved metabolic stability and binding affinity.[19]

Experimental Protocols and Methodologies

The successful application of fluorinated aromatic compounds in drug discovery relies on robust synthetic and analytical methodologies.

Synthesis of Fluorinated Aromatic Compounds

The introduction of fluorine into an aromatic ring can be achieved through various methods, with the choice of strategy depending on the desired substitution pattern and the overall synthetic route.

Recent advances in synthetic chemistry have enabled the direct introduction of fluorine at a late stage in the synthesis, which is highly advantageous for lead optimization as it allows for the rapid generation of fluorinated analogues from a common intermediate.[20][21]

Protocol: Palladium-Catalyzed Aromatic Fluorination

This protocol describes a general procedure for the palladium-catalyzed fluorination of an aryl triflate, a common method for late-stage fluorination.[20]

-

Reaction Setup: In a nitrogen-filled glovebox, combine the aryl triflate (1.0 equiv), palladium catalyst (e.g., Pd(dba)₂; 0.05 equiv), a suitable ligand (e.g., a biarylphosphine ligand; 0.10 equiv), and a fluoride source (e.g., cesium fluoride; 2.0 equiv) in a dry reaction vial.

-

Solvent Addition: Add anhydrous toluene to the vial to achieve a desired concentration (e.g., 0.1 M).

-

Reaction Conditions: Seal the vial and heat the reaction mixture to the appropriate temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated aromatic compound.

Analytical Techniques for Fluorinated Pharmaceuticals

The unique properties of fluorine also lend themselves to specialized analytical techniques for the characterization and quantification of fluorinated compounds.

¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds.[22][23] The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, providing valuable structural information.[22]

Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of fluorinated compounds. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to identify and quantify fluorinated drugs and their metabolites in biological matrices.[24][25]

Protocol: Quantification of a Fluorinated Drug in Plasma by LC-MS/MS

-

Sample Preparation: To a 100 µL aliquot of plasma, add an internal standard (a structurally similar fluorinated compound) and a protein precipitation agent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample onto a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.

-

Data Analysis: Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard. Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Case Studies: The Success of Fluorinated Aromatic Drugs

The strategic use of fluorinated aromatic compounds has led to the development of numerous successful drugs across various therapeutic areas.

-

Fluoroquinolone Antibiotics (e.g., Ciprofloxacin, Levofloxacin): The introduction of a fluorine atom at the C-6 position of the quinolone scaffold significantly enhanced the antibacterial activity and pharmacokinetic properties of this class of antibiotics.[1]

-

Anticancer Kinase Inhibitors (e.g., Gefitinib, Vemurafenib): Fluorinated aromatic moieties are prevalent in many kinase inhibitors, where they contribute to improved potency, selectivity, and metabolic stability.[5]

-

Antiviral Drugs (e.g., Sofosbuvir, Efavirenz): Fluorine substitution has been instrumental in the development of potent antiviral agents by enhancing their metabolic stability and cellular uptake.[5]

Future Perspectives and Conclusion

The role of fluorinated aromatic compounds in drug discovery is set to expand further. The development of novel and more efficient late-stage fluorination methods will continue to accelerate the exploration of chemical space and the optimization of drug candidates.[16] Furthermore, the unique properties of the fluorine-18 isotope will continue to drive the development of new diagnostic agents for positron emission tomography (PET) imaging.[1][15]

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (n.d.). Apollo Scientific.

- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021, June 10). PubMed.

- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (n.d.). PubMed.

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018, February 5). ACS Publications.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed.

- Reasons and Status of Organofluorine Compounds As Drugs. (n.d.). Alfa Chemistry.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.

- Fluorinated Protein−Ligand Complexes: A Computational Perspective. (2024, June 17). Refubium - Freie Universität Berlin.

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (n.d.). ResearchGate.

- Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?. (n.d.). ACS Publications.

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (n.d.). Taylor & Francis Online.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PMC.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

- A new way to prepare fluorinated pharmaceuticals. (2009, August 13). MIT News.

- Structure and conformational dynamics of fluorine-containing drugs. (n.d.). World Pharma Today.

- The influence of aliphatic fluorination on lipophilicity. (n.d.). ResearchGate.

- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC.

- Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024, June 17). ACS Publications.

- Synthesis of fluorinated pharmaceuticals. (n.d.). ResearchGate.

- Determination of fluorine in organic and inorganic pharmaceutical compounds by high resolution nuclear magnetic resonance spectrometry interfaced with a computer system. (n.d.). ACS Publications.

- Assessment of Per- and Poly-Fluoroalkyl Substances (PFAS) and Polybrominated Diphenyl Ethers (PBDEs) in Surface Waters Used for Urban Water Supply in Brazil. (n.d.). MDPI.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 21. researchgate.net [researchgate.net]

- 22. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Spectroscopic Data for 2,6-Difluorophenylacetonitrile: An In-depth Technical Guide

Introduction

2,6-Difluorophenylacetonitrile is a fluorinated organic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a difluorinated phenyl ring attached to an acetonitrile group, imparts unique electronic properties that are of great interest in drug design and development. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its molecular structure and spectroscopic behavior. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the spectroscopic properties of this important building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to fully characterize the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic and methylene protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 - 7.20 | Multiplet | 1H | H-4 |

| ~7.10 - 6.90 | Multiplet | 2H | H-3, H-5 |

| ~3.80 | Singlet | 2H | -CH₂CN |

Interpretation:

The aromatic region of the spectrum is expected to show a complex multiplet pattern due to proton-proton and proton-fluorine couplings. The proton at the 4-position (para to the acetonitrile group) will likely appear as a triplet of triplets, coupled to the two equivalent protons at the 3 and 5-positions and the two equivalent fluorine atoms at the 2 and 6-positions. The protons at the 3 and 5-positions (meta to the acetonitrile group) will appear as a doublet of doublets of doublets, coupled to the proton at the 4-position, the adjacent fluorine atom, and the other meta proton. The methylene protons of the acetonitrile group are expected to appear as a singlet, as they are not coupled to any neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

¹³C NMR Data: [1]

| Chemical Shift (δ) ppm | Assignment |

| ~161 (dd, J ≈ 250, 10 Hz) | C-2, C-6 |

| ~132 (t, J ≈ 10 Hz) | C-4 |

| ~116 | -CN |

| ~112 (dd, J ≈ 20, 5 Hz) | C-3, C-5 |

| ~111 (t, J ≈ 20 Hz) | C-1 |

| ~15 | -CH₂CN |

Interpretation:

The carbon atoms directly bonded to fluorine (C-2 and C-6) will appear as a doublet of doublets due to one-bond and three-bond carbon-fluorine coupling. The carbon at the 4-position will appear as a triplet due to two-bond carbon-fluorine coupling. The carbons at the 3 and 5-positions will show a doublet of doublets due to two-bond and four-bond carbon-fluorine coupling. The carbon of the nitrile group (-CN) will have a characteristic chemical shift around 116 ppm. The methylene carbon will appear at a higher field, around 15 ppm. The ipso-carbon (C-1) will appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds, providing a direct probe of the fluorine environments.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -110 to -120 | Multiplet |

Interpretation:

The two fluorine atoms at the 2 and 6-positions are chemically equivalent and are expected to give a single signal in the ¹⁹F NMR spectrum. This signal will likely appear as a multiplet due to coupling with the aromatic protons at the 3, 4, and 5-positions. The chemical shift is anticipated to be in the typical range for fluoroaromatic compounds.[1][2]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the spectral regions of interest.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

Lock the field frequency using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling (e.g., using a DEPT or APT pulse sequence to aid in peak assignment).

-

Use a wider spectral width (e.g., 0-200 ppm) to encompass all carbon signals.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling can be employed to simplify the spectrum, but the coupled spectrum provides valuable information about ¹H-¹⁹F coupling constants.

-

Set the spectral width to cover the expected range for fluoroaromatic compounds (e.g., -100 to -180 ppm).

-

A sufficient number of scans should be acquired for a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the chemical shifts to an internal standard (e.g., TMS for ¹H and ¹³C) or the residual solvent peak. For ¹⁹F, an external reference like CFCl₃ can be used.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the multiplicities and coupling constants.

-

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data: [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2930 | Weak | Aliphatic C-H stretch |

| ~2250 | Medium | C≡N stretch |

| ~1620, 1590, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| ~780 | Strong | C-H out-of-plane bend |

Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, aromatic, and C-F functional groups. A medium intensity peak around 2250 cm⁻¹ is indicative of the C≡N stretching vibration. The aromatic C=C stretching vibrations will appear in the 1620-1480 cm⁻¹ region. A strong absorption band around 1250 cm⁻¹ is characteristic of the C-F stretching vibration. The aromatic C-H stretching and out-of-plane bending vibrations will also be present.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of liquid and solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Workflow for ATR-FTIR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrometry Data (Electron Ionization - EI): [1]

| m/z | Relative Intensity (%) | Assignment |

| 153 | High | [M]⁺ (Molecular Ion) |

| 152 | Moderate | [M-H]⁺ |

| 126 | Moderate | [M-HCN]⁺ |

| 101 | Low | [C₆H₃F₂]⁺ |

Interpretation:

In the electron ionization mass spectrum of this compound, the molecular ion peak ([M]⁺) is expected at an m/z of 153, corresponding to its molecular weight. A significant peak at m/z 152 would result from the loss of a hydrogen atom. The loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion would give rise to a fragment ion at m/z 126. The peak at m/z 101 corresponds to the difluorophenyl cation.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method Development:

-

Select a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).

-

Optimize the oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

-

MS Method Development:

-

Set the ion source to electron ionization (EI) at 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

-

Tune the mass spectrometer to ensure accurate mass assignments and good sensitivity.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument will automatically acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the TIC.

-

Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Workflow for GC-MS Data Acquisition and Analysis

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and detailed characterization of this compound. The NMR spectra (¹H, ¹³C, and ¹⁹F) offer a complete picture of the molecular structure, including the connectivity and electronic environment of each atom. The IR spectrum confirms the presence of the key functional groups, while the mass spectrum provides information on the molecular weight and fragmentation patterns. The detailed experimental protocols and workflows serve as a practical guide for researchers to obtain high-quality spectroscopic data for this and similar compounds. This in-depth technical guide is intended to be a valuable resource for scientists and professionals working with this compound, facilitating its use in research and development.

References

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

(2,6-Difluorophenyl)acetonitrile | C8H5F2N | CID 69559 - PubChem. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Difluorophenylacetonitrile